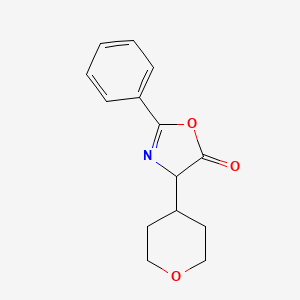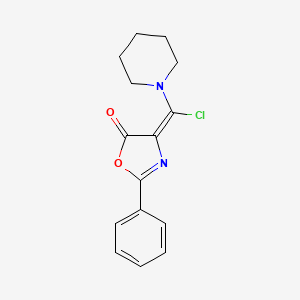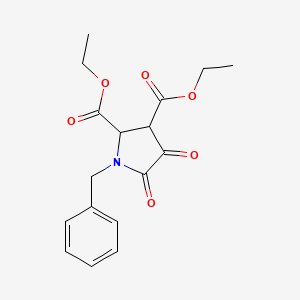
Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate is an organic compound with the molecular formula C17H19NO6 It is known for its unique structure, which includes a pyrrolidine ring substituted with benzyl and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate typically involves the reaction of benzylamine with diethyl oxalate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted esters, and various oxo compounds .
Aplicaciones Científicas De Investigación
Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
- Diethyl 1-benzyl-3,4-propylenedioxypyrrole-2,5-dicarboxylate
- Diethyl 4-benzyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
7399-18-0 |
|---|---|
Fórmula molecular |
C17H19NO6 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C17H19NO6/c1-3-23-16(21)12-13(17(22)24-4-2)18(15(20)14(12)19)10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 |
Clave InChI |
OJINIQXSRRIYKS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(N(C(=O)C1=O)CC2=CC=CC=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



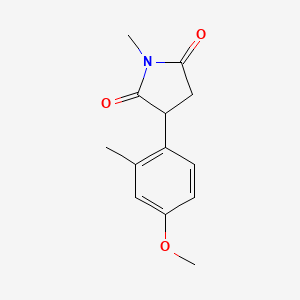
![Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-](/img/structure/B12880957.png)
![3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12880959.png)
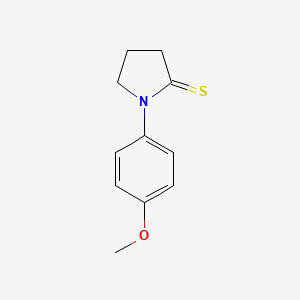
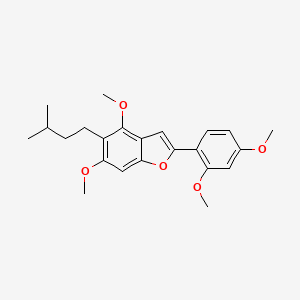
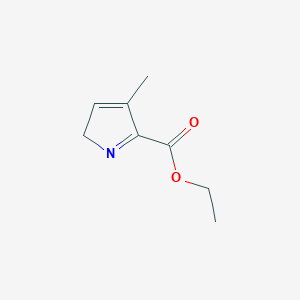

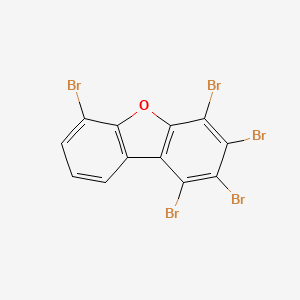
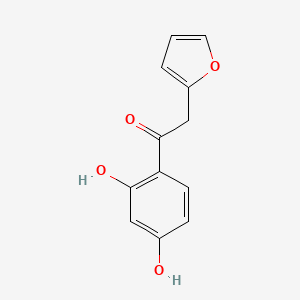
![2-(Bromomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12881016.png)
![3-[1-(Ethanesulfonyl)ethyl]-4-methylpyrrolidine-2,5-dione](/img/structure/B12881021.png)
